1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylsulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is crucial in cancer research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFRs, this compound can disrupt these processes, leading to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- can be compared with other FGFR inhibitors such as:
AZD4547: Another potent FGFR inhibitor with a different chemical structure.
JNJ-42756493 (Erdafitinib): A clinically approved FGFR inhibitor with a broader spectrum of activity.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- lies in its specific structural features that contribute to its potent FGFR inhibitory activity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methoxypyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-12-9-11-7-8-16(14(11)15-10-12)20(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWFCNOLCXXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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